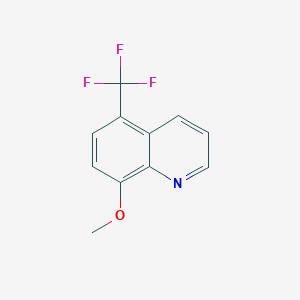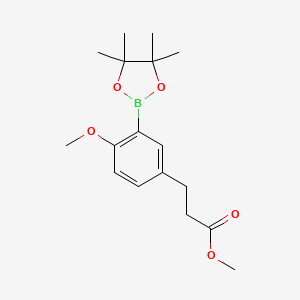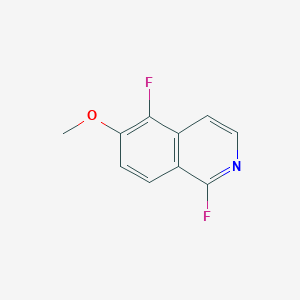![molecular formula C21H12F2O B8790125 (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE](/img/structure/B8790125.png)
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE is an organic compound characterized by the presence of fluorine atoms and a methanone group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-ethynylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.
4-Hydroxy-2-quinolones: Different core structure but similar in terms of biological activity and applications
Uniqueness
(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C21H12F2O |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C21H12F2O/c22-19-11-5-16(6-12-19)2-1-15-3-7-17(8-4-15)21(24)18-9-13-20(23)14-10-18/h3-14H |
Clave InChI |
PYJROGCYZUAOTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
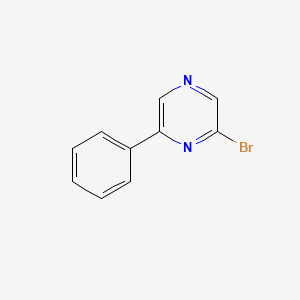
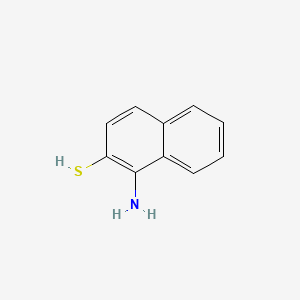
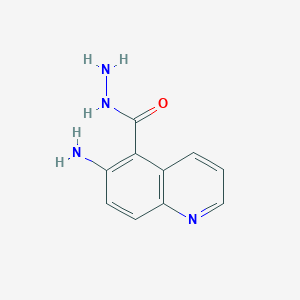
![2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL](/img/structure/B8790067.png)


![8-Phenylimidazo[1,2-a]pyridine](/img/structure/B8790096.png)
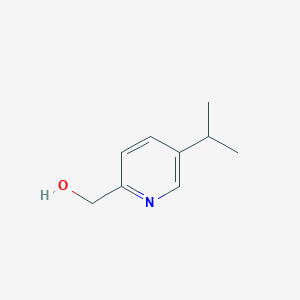
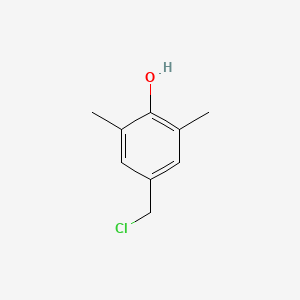
![2-Chloro-N-[6-(2-chloroacetamido)hexyl]acetamide](/img/structure/B8790119.png)
